molecular formula C18H29N5O2 B6419004 7-hexyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 4887-15-4

7-hexyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B6419004
CAS No.: 4887-15-4
M. Wt: 347.5 g/mol
InChI Key: FJXWONOGRGRPBO-UHFFFAOYSA-N
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Description

The compound “7-hexyl-3-methyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . Purines are widely occurring in nature and are part of many biological compounds .


Molecular Structure Analysis

The molecular formula of this compound is C18H29N5O2 . It likely has a complex three-dimensional structure due to the presence of the purine ring and the various attached groups. The exact structure would depend on the spatial arrangement of these groups.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties might include its molecular weight (which is 347.455 Da ), its solubility in various solvents, and its melting and boiling points .

Properties

IUPAC Name

7-hexyl-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-4-5-6-7-11-23-14-15(21(3)18(25)20-16(14)24)19-17(23)22-10-8-9-13(2)12-22/h13H,4-12H2,1-3H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXWONOGRGRPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1N3CCCC(C3)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400912
Record name AC1N6FLX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4887-15-4
Record name AC1N6FLX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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